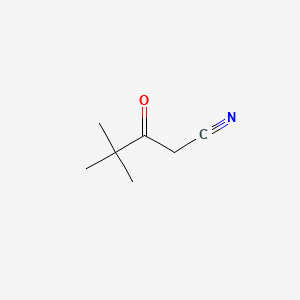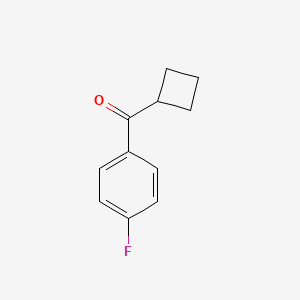
Cyclobutyl 4-fluorophenyl ketone
Übersicht
Beschreibung
Cyclobutyl 4-fluorophenyl ketone is a chemical compound that is part of a broader class of organic molecules where a cyclobutyl group is attached to a ketone functional group that is further substituted with a fluorophenyl moiety. This structure is of interest due to its potential applications in pharmaceuticals, materials science, and synthetic organic chemistry.
Synthesis Analysis
The synthesis of cyclobutyl 4-fluorophenyl ketone and related compounds involves various strategies. For instance, intermolecular [4 + 2] cycloaddition reactions have been used to insert carbonyl compounds into cyclobutanone rings, which could be a potential method for synthesizing cyclobutyl ketones . Additionally, the synthesis of related fluorine-containing ketone derivatives has been reported, such as the synthesis of cyclopentadienylmanganesetricarbonyl ketones, which provides insights into the manipulation of fluorine-containing moieties in ketone synthesis . Furthermore, the synthesis of 1-(4-fluorophenyl)-2-(4-pyridyl)cyclopentene from cyclopentanone demonstrates the incorporation of fluorophenyl groups into a carbocyclic framework, which could be adapted for the synthesis of cyclobutyl 4-fluorophenyl ketone .
Molecular Structure Analysis
The molecular structure of cyclobutyl 4-fluorophenyl ketone would be characterized by the presence of a four-membered cyclobutyl ring attached to a ketone group, which is further substituted with a fluorophenyl group. The presence of fluorine is known to influence the electronic properties of the molecule due to its high electronegativity. Studies on related compounds, such as cyclic hyperbranched poly(ether ketone)s derived from 3,5-bis(4-fluorobenzoyl)phenol, provide insights into how fluorine substitution can affect molecular properties .
Chemical Reactions Analysis
Cyclobutyl 4-fluorophenyl ketone could potentially undergo various chemical reactions typical of ketones, such as nucleophilic addition or condensation reactions. The fluorine atom could also influence the reactivity, as seen in the Friedel-Crafts-type cyclization of 2,2-difluorovinyl ketones, which could provide a pathway for the synthesis of fluorinated cyclobutyl ketones . Additionally, the synthesis of 2,4,6-cycloheptatrienyl ketones through different routes, including reactions with organomanganese reagents, highlights the versatility of ketones in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutyl 4-fluorophenyl ketone would be influenced by both the cyclobutyl ring and the fluorophenyl group. The cyclobutyl ring is known for its strain and unique reactivity, while the fluorophenyl group could affect the compound's polarity, boiling point, and stability. The study of cyclic hyperbranched poly(ether ketone)s and their molecular weights provides an example of how the structure can influence physical properties . Moreover, the Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition of 3-alkoxycyclobutanones to aldehydes and ketones demonstrates the reactivity of cyclobutyl ketones under catalytic conditions .
Wissenschaftliche Forschungsanwendungen
Catalytic Oxidation Processes
Ketones are pivotal in the industrial manufacture of various compounds. For example, the oxidation of cyclohexane to produce cyclohexanol and cyclohexanone, which are key feedstocks for nylon production, showcases the importance of ketones in industrial chemistry. Studies have explored the use of different catalysts and reaction conditions for cyclohexane oxidation, highlighting the role of metal and metal oxide catalysts in achieving high selectivity and conversion rates (Abutaleb & Ali, 2021).
Asymmetric Synthesis and Catalysis
N-heterocyclic silylene (NHSi) complexes have been utilized in catalytic transformations, including ketone hydrosilylation, demonstrating the role of ketones in the development of new catalyst families for novel catalytic processes (Blom, Gallego, & Driess, 2014).
Solvent Extraction and Separation
Ketones are involved in the extraction and separation processes of metals, showcasing their utility in chemical separations. For instance, methyl isoamyl ketone (MIAK) has been identified as a promising extractant for separating niobium and tantalum, which are critical in technology and chemical industries (Nguyen & Lee, 2018).
Organic Synthesis
Ketones serve as key intermediates in organic synthesis, including the preparation of high-value compounds. Metal cation-exchanged clays have been employed as catalysts for the synthesis of various ketones, demonstrating the versatility of ketones in synthetic chemistry (Tateiwa & Uemura, 1997).
Fluorescent Chemosensors
Ketones are foundational in developing fluorescent chemosensors for detecting various analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of these sensors underscore the importance of ketone-based compounds in analytical chemistry (Roy, 2021).
Sustainable Energy Solutions
The exploration of bio-based cycloalkanes, including those derived from ketones, highlights the potential of ketones in developing sustainable energy solutions, particularly in the aviation industry. These compounds offer enhanced fuel properties and contribute to the creation of bio-based fuels that can outperform conventional fuels (Muldoon & Harvey, 2020).
Safety and Hazards
Cyclobutyl 4-fluorophenyl ketone may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation and drowsiness or dizziness . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Eigenschaften
IUPAC Name |
cyclobutyl-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8/h4-8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWTUCKAZFNWNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185355 | |
| Record name | Cyclobutyl 4-fluorophenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 4-fluorophenyl ketone | |
CAS RN |
31431-13-7 | |
| Record name | Cyclobutyl(4-fluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31431-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutyl-4-fluorophenyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031431137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 31431-13-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125695 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclobutyl 4-fluorophenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutyl 4-fluorophenyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOBUTYL-4-FLUOROPHENYL KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6LHS7WZM9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



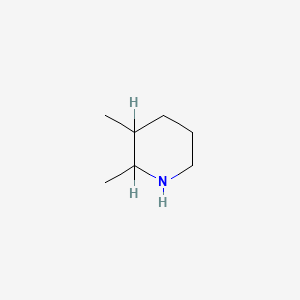
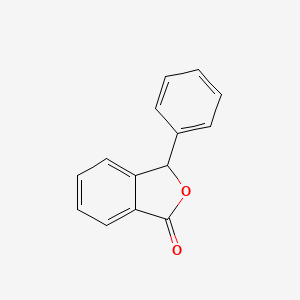
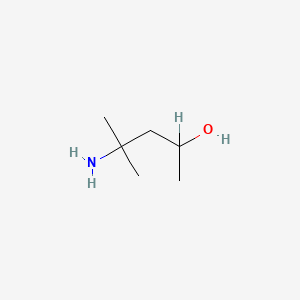


![Ethyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B1295103.png)
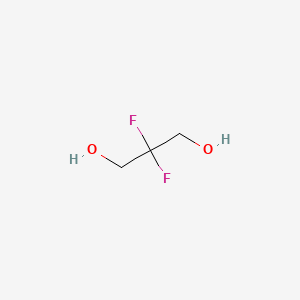
![5,11-Dihydroindolo[3,2-b]carbazole](/img/structure/B1295107.png)
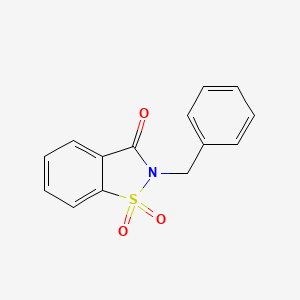

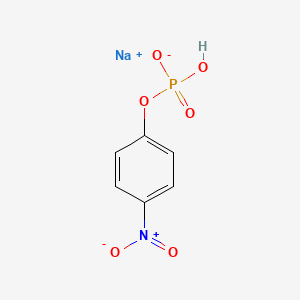
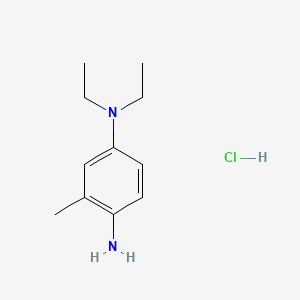
![2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B1295115.png)
